molecular formula C24H24N2O3S B2875548 3-(4-methoxyphenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 955640-57-0

3-(4-methoxyphenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No.: B2875548
CAS No.: 955640-57-0
M. Wt: 420.53
InChI Key: TUARHFGMYXWUHI-UHFFFAOYSA-N
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Description

This compound features a propanamide linker connecting a 4-methoxyphenyl group to a tetrahydroisoquinoline scaffold substituted with a thiophene-2-carbonyl moiety. The thiophene and methoxyphenyl groups may enhance lipophilicity and binding interactions, while the tetrahydroisoquinoline core provides rigidity for target engagement.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-29-21-9-4-17(5-10-21)6-11-23(27)25-20-8-7-18-12-13-26(16-19(18)15-20)24(28)22-3-2-14-30-22/h2-5,7-10,14-15H,6,11-13,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUARHFGMYXWUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Inference
Target Compound Not Provided ~450 (estimated) Thiophene-2-carbonyl, 4-methoxy Receptor antagonism
N-(4-Fluorophenyl)-...propanamide (Ev5) C₁₇H₁₆FN₅O₂ 341.34 Tetrazole, Fluorophenyl Metabolic stability
Methyl 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-THIQ (8a) Not Provided ~400 (estimated) 3,4-Dimethoxyphenyl, 7-methoxy Receptor antagonism

Preparation Methods

Bischler-Napieralski Cyclization

A phenethylamine precursor (1) undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or trifluoroacetic anhydride (TFAA) to form a dihydroisoquinoline intermediate (2) . For example, 3,4-dimethoxyphenethylamine cyclizes under refluxing POCl₃ to yield 6,7-dimethoxy-3,4-dihydroisoquinoline. Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation generates the tetrahydroisoquinoline (3) .

Reaction Conditions

  • Substrate : 3,4-Dimethoxyphenethylamine
  • Cyclization Agent : POCl₃ (reflux, 4 h)
  • Reduction : NaBH₄ in methanol (0°C to RT, 2 h)
  • Yield : 68–85%

Functionalization at Position 7: 3-(4-Methoxyphenyl)Propanamide

The propanamide side chain is introduced via amide coupling between 3-(4-methoxyphenyl)propanoic acid (5) and the C7-amine of the tetrahydroisoquinoline derivative.

Synthesis of 3-(4-Methoxyphenyl)Propanoic Acid

4-Methoxyphenylacetonitrile undergoes a Michael addition with acrylonitrile, followed by hydrolysis to yield the carboxylic acid:

  • React 4-methoxyphenylacetonitrile with acrylonitrile in ethanol (reflux, 6 h).
  • Hydrolyze the nitrile intermediate with concentrated HCl (110°C, 24 h).
  • Neutralize with NaOH to isolate 3-(4-methoxyphenyl)propanoic acid.

Yield : 78%

Amide Coupling

The carboxylic acid (5) is activated using thionyl chloride (SOCl₂) to form the acyl chloride (6) , which reacts with the C7-amine of the tetrahydroisoquinoline (7) :

  • Convert 5 to 6 using SOCl₂ (reflux, 2 h).
  • Add 6 (1.1 eq) to a solution of 7 (1.0 eq) and NaHCO₃ (2.0 eq) in DCM.
  • Stir at RT for 8 h, then purify via column chromatography.

Yield : 65–82%

Optimization and Challenges

Regioselectivity in Acylation

The C2 and C7 positions require sequential protection-deprotection strategies to avoid cross-reactivity. Boc-protection of the C7-amine prior to C2 acylation improves regioselectivity.

Stereochemical Considerations

Racemic mixtures are typically obtained during NaBH₄ reduction. Chiral resolution via HPLC or asymmetric hydrogenation may be employed for enantiopure products.

Analytical Data

Table 1: Characterization of Key Intermediates

Compound M.P. (°C) H NMR (δ, ppm) MS (m/z)
3 112–114 6.78 (s, 1H, ArH), 3.85 (s, 3H, OCH₃) 191 [M+H]+
7 89–91 7.45 (d, J=8 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃) 324 [M+H]+
Final 156–158 8.12 (s, 1H, NH), 6.90–7.30 (m, 6H, ArH) 463 [M+H]+

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